

Isobutyl methanesulfonate chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl methanesulfonate*

Cat. No.: *B095417*

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An In-depth Technical Guide on the Core Chemical Properties and Reactivity of **Isobutyl Methanesulfonate**

This guide provides a comprehensive overview of the chemical properties and reactivity of **isobutyl methanesulfonate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Isobutyl methanesulfonate, also known as 2-methylpropyl methanesulfonate, is an alkyl sulfonate ester.^{[1][2]} It is a colorless to light yellow liquid under standard conditions.^[1] Below is a summary of its key quantitative data.

Property	Value
CAS Number	16156-53-9[1]
Molecular Formula	C ₅ H ₁₂ O ₃ S[1][2]
Molecular Weight	152.21 g/mol [1][2]
Boiling Point	53 °C at 0.1 kPa[3]
Melting Point	Data not readily available
Density	Data not readily available
Solubility	Data not readily available

Reactivity Profile

Isobutyl methanesulfonate's reactivity is primarily defined by the methanesulfonate (MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. This makes the compound a versatile alkylating agent in organic synthesis.[1]

Nucleophilic Substitution Reactions

The carbon atom attached to the oxygen of the methanesulfonate group is electrophilic due to the strong electron-withdrawing nature of the sulfonyl group.[1] This facilitates the attack by a wide range of nucleophiles. The reaction can theoretically proceed via two mechanisms:

- **SN2 (Substitution Nucleophilic Bimolecular):** This is a one-step mechanism where the nucleophile attacks the electrophilic carbon, and the methanesulfonate leaving group departs simultaneously. This pathway is generally favored for primary alkyl halides and sulfonates like **isobutyl methanesulfonate** due to the relatively low steric hindrance and the instability of the corresponding primary carbocation.[1]
- **SN1 (Substitution Nucleophilic Unimolecular):** This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. For **isobutyl methanesulfonate**, the formation of a primary isobutyl carbocation is energetically unfavorable, making this pathway less likely than the SN2 mechanism.[1]

Stability and Decomposition

Isobutyl methanesulfonate is stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents.[3] Hazardous decomposition products resulting from combustion include carbon monoxide, carbon dioxide, and various sulfur oxides.[3]

Experimental Protocols

Synthesis of Isobutyl Methanesulfonate

The most common laboratory synthesis of **isobutyl methanesulfonate** involves the reaction of isobutanol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

- Isobutanol (reagent grade)
- Methanesulfonyl chloride (reagent grade)
- Triethylamine (anhydrous)
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid solution
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

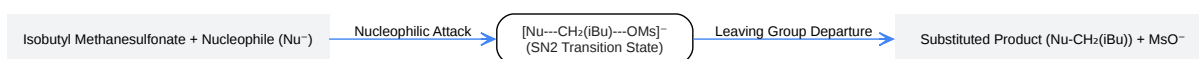
Procedure:

- **Reaction Setup:** A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with isobutanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C using an ice bath.
- **Addition of Base:** Anhydrous triethylamine (1.2 equivalents) is added to the stirred solution.

- **Addition of Mesylating Agent:** Methanesulfonyl chloride (1.1 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at or below 5 °C.
- **Reaction Monitoring:** The reaction is stirred at 0 °C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
- **Workup:** The reaction is quenched by the slow addition of cold deionized water. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Isolation:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield pure **isobutyl methanesulfonate**.^[1]

Visualizations

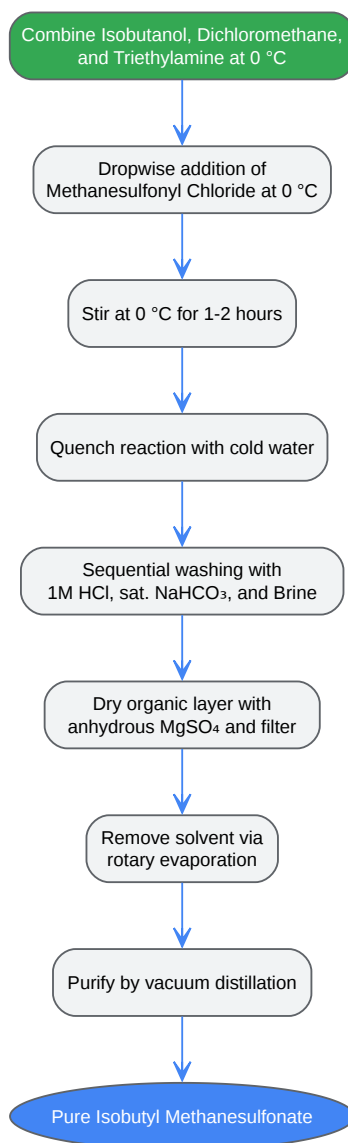
Generalized Nucleophilic Substitution Pathway



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Caption: Generalized SN2 pathway for **isobutyl methanesulfonate**.

Experimental Synthesis Workflow



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Caption: Experimental workflow for the synthesis of **isobutyl methanesulfonate**.

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References

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- To cite this document: BenchChem. [Isobutyl methanesulfonate chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095417#isobutyl-methanesulfonate-chemical-properties-and-reactivity]

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